

Early-Phase Clinical Studies of Taltrimide for Seizures: A Technical Guide

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Compound of Interest

Compound Name: Taltrimide

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Introduction

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide), a lipophilic derivative of the amino acid taurine, emerged as a potential anticonvulsant agent based on promising preclinical studies in animal models of epilepsy.[1][2] This technical guide provides an in-depth overview of the early-phase clinical studies conducted to evaluate the safety, tolerability, and efficacy of **Taltrimide** for the treatment of seizures in humans. The document summarizes quantitative data from these trials, details the experimental protocols employed, and explores the potential signaling pathways implicated in its mechanism of action. Despite its preclinical promise, the clinical development of **Taltrimide** for seizures was halted due to a lack of efficacy and, in some cases, a paradoxical increase in seizure frequency in human subjects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trials of **Taltrimide**.

Table 1: Overview of Early-Phase Clinical Trials on **Taltrimide** for Seizures

Study Reference	Study Phase	Number of Patients	Patient Population	Daily Dose Range	Treatment Duration	Key Clinical Outcome
Airaksinen et al. (1987) [2]	Phase I	9	Drug-resistant epileptic patients	1 g and 2 g	2 weeks for each dose	No clinical or neurophysiological effects observed.
Koivisto et al. (1986) [3]	Open-label Clinical Trial	27	Severe epilepsy resistant to conventional drugs	Up to 4.0 g	4 weeks	Statistically significant increase in seizure frequency.
Keränen et al. (1987)	N/A	8	Epileptic patients	Not specified	6 days	Increased photoconvulsive response in 4 of 8 patients.

Table 2: Biochemical and Pharmacokinetic Observations

Study Reference	Observation	Result
Airaksinen et al. (1987)	Cerebrospinal Fluid (CSF) Analysis	Increase in homovanillic acid (HVA) and cyclic nucleotides.
Koivisto et al. (1986)	Drug Interactions	Statistically significant increase in serum phenytoin concentration. Statistically significant decrease in serum carbamazepine concentration.
Koivisto et al. (1986)	Metabolite Penetration	The main metabolite, phthalimidoethanesulphonamide, had a CSF concentration approximately half that of the serum.

Experimental Protocols

Phase I Clinical Trials (Airaksinen et al., 1987)

- Study Design: Two Phase I clinical trials were conducted.
- Patient Population: Nine adult patients with drug-resistant epilepsy.
- Dosing Regimen: Patients received daily doses of 1 g and 2 g of **Taltrimide**, each for a period of two weeks. There was a 2.5-month interval between the two dosing periods.
- Outcome Measures:
 - Clinical seizure frequency and electroencephalogram (EEG) recordings were monitored.
 - Routine laboratory safety studies were conducted.
 - Concentrations of concomitant antiepileptic drugs in plasma were measured.
 - Amino acid levels in urine and plasma were determined.

- CSF was analyzed for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

Open-Label Clinical Trial (Koivisto et al., 1986)

- Study Design: An open-label clinical trial.
- Patient Population: 27 patients with severe epilepsy that was resistant to conventional antiepileptic drugs.
- Dosing Regimen: The trial included a 2-week control phase, followed by the administration of **Taltrimide** with a gradually increasing dose up to 4.0 g/day . This maximum dose was maintained for 12 days. The total duration of **Taltrimide** treatment was 4 weeks, followed by a gradual withdrawal over 2 weeks.
- Outcome Measures:
 - Antiepileptic effect was assessed by monitoring seizure frequency.
 - EEG recordings were performed to evaluate neurophysiological effects.
 - Tolerability and safety were monitored through clinical observation and laboratory tests.
 - Serum concentrations of concomitant antiepileptic drugs (phenytoin and carbamazepine) were measured.
 - The concentration of **Taltrimide**'s main metabolite in both serum and CSF was determined to assess blood-brain barrier penetration.

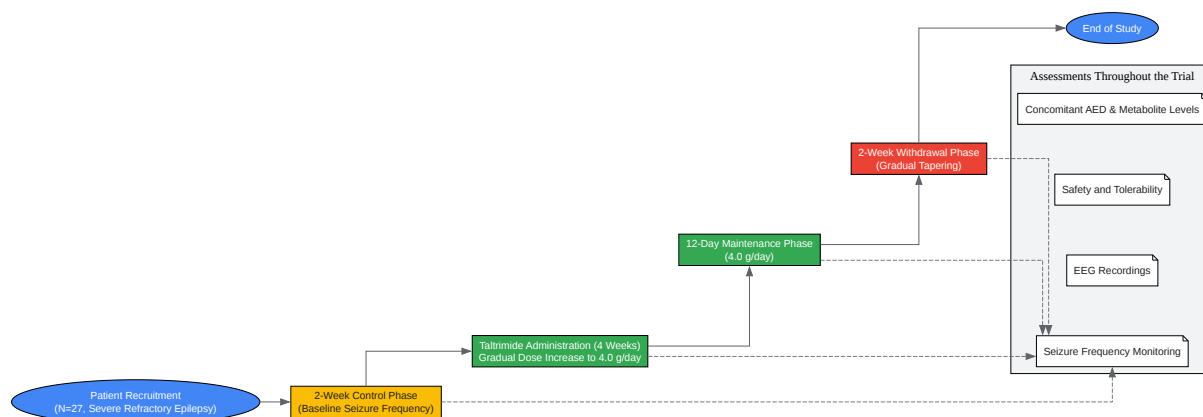
Photoconvulsive Response Study (Keränen et al., 1987)

- Study Design: A study to evaluate the effects of **Taltrimide** on the photoconvulsive response.
- Patient Population: Eight epileptic patients.
- Dosing Regimen: **Taltrimide** was administered for 6 days. The exact dosage was not specified in the available literature.

- Outcome Measures:
 - The primary outcome was the change in discharges provoked by intermittent photic stimulation (IPS) as measured by EEG.
 - Changes in discharges after hyperventilation and spontaneous paroxysms were also noted.

Visualizations

Experimental Workflow: Open-Label Clinical Trial

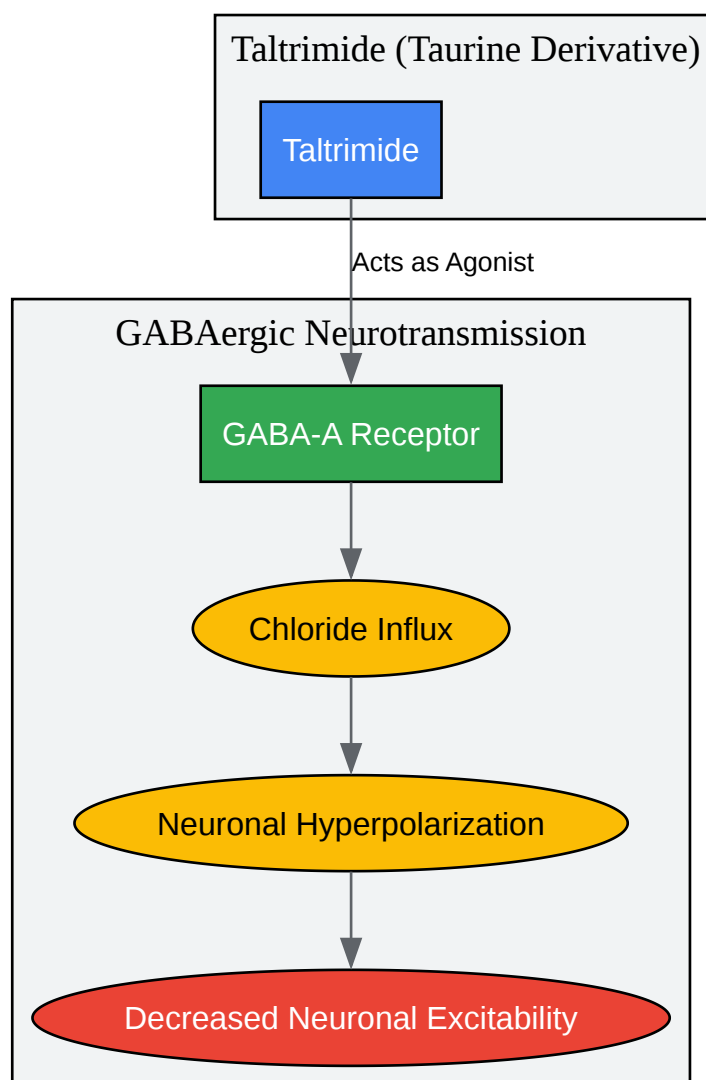


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Caption: Workflow of the open-label clinical trial of **Taltrimide**.

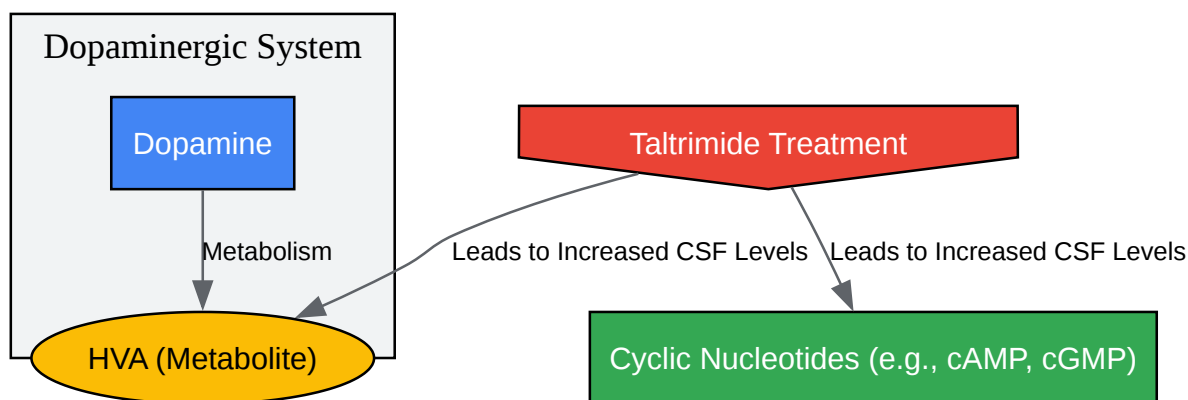
Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be influenced by **Taltrimide**, based on its nature as a taurine derivative and the biochemical changes observed in clinical trials.



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Caption: Postulated mechanism of **Taltrimide** via GABA-A receptor modulation.



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Caption: Observed biochemical changes in CSF following **Taltrimide** administration.

Discussion and Conclusion

The early-phase clinical studies of **Taltrimide** in patients with epilepsy yielded disappointing results, failing to replicate the anticonvulsant effects observed in animal models. A significant finding was the reported increase in seizure frequency in one of the larger trials, suggesting potential proconvulsive properties in humans. The observed increase in photoconvulsive response in a subset of patients further supports the lack of anticonvulsant efficacy.

The biochemical findings of increased HVA and cyclic nucleotides in the CSF provide some insight into the neurochemical effects of **Taltrimide** but do not elucidate a clear anticonvulsant mechanism. The interaction with phenytoin and carbamazepine highlights the importance of considering drug-drug interactions in the development of new antiepileptic drugs.

In conclusion, the clinical development of **Taltrimide** for the treatment of seizures was not pursued due to a lack of efficacy and safety concerns. The data from these early-phase trials underscore the challenges of translating preclinical findings to clinical success in the field of epilepsy research. This technical guide serves as a comprehensive summary of the available information on the early clinical evaluation of **Taltrimide**.

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